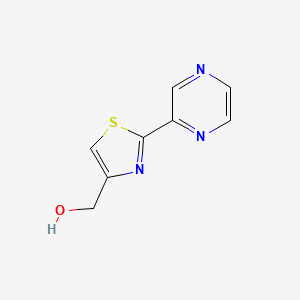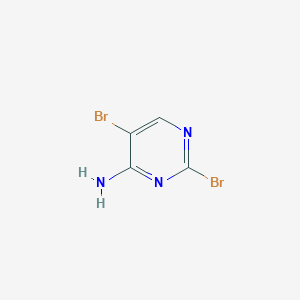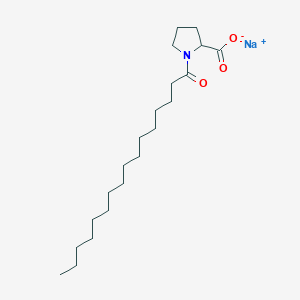
(2-Pyrazin-2-yl-1,3-thiazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Pyrazin-2-yl-1,3-thiazol-4-yl)methanol is a heterocyclic compound that contains both pyrazine and thiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pyrazin-2-yl-1,3-thiazol-4-yl)methanol typically involves the condensation of pyrazine derivatives with thiazole derivatives under specific reaction conditions. One common method involves the use of tetrahydrofuran as a solvent medium, where the corresponding acids undergo condensation and hydrolysis followed by cyclization to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Pyrazin-2-yl-1,3-thiazol-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazine and thiazole rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield the corresponding aldehyde or ketone, while substitution reactions can introduce various functional groups into the pyrazine or thiazole rings.
Wissenschaftliche Forschungsanwendungen
(2-Pyrazin-2-yl-1,3-thiazol-4-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of (2-Pyrazin-2-yl-1,3-thiazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol: Similar structure but contains a pyridine ring instead of a pyrazine ring.
Quinolinyl-pyrazoles: Compounds with similar heterocyclic structures but different ring systems.
Benzothiazole derivatives: Compounds with a thiazole ring fused to a benzene ring, used in various applications.
Uniqueness
(2-Pyrazin-2-yl-1,3-thiazol-4-yl)methanol is unique due to the combination of pyrazine and thiazole rings in its structure. This unique combination imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C8H7N3OS |
|---|---|
Molekulargewicht |
193.23 g/mol |
IUPAC-Name |
(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C8H7N3OS/c12-4-6-5-13-8(11-6)7-3-9-1-2-10-7/h1-3,5,12H,4H2 |
InChI-Schlüssel |
FEZRHXOTTFDURA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=N1)C2=NC(=CS2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-[2-(1H-indol-3-yl)ethylcarbamoyl]-2,4-dioxo-pyrimidin-1-yl]tetrahydrofuran-3-yl] acetate](/img/structure/B13897495.png)
![(7S)-5-azaspiro[2.4]heptan-7-ol;hydrochloride](/img/structure/B13897496.png)

![methyl 2-[(2S,3R)-1-benzhydryl-2-methyl-azetidin-3-yl]-2-methylsulfonyl-acetate](/img/structure/B13897517.png)
![2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine](/img/structure/B13897523.png)
![5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B13897531.png)


![[8-Acetyloxy-5,6,14-trihydroxy-7,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13897560.png)




